molecular formula C33H29NO4 B11586347 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl benzoate

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl benzoate

Cat. No.: B11586347
M. Wt: 503.6 g/mol
InChI Key: KYZZXGOAPNDQRM-UHFFFAOYSA-N
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Description

4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL BENZOATE is a complex organic compound with a unique structure that includes a benzo[a]phenanthridin core

Preparation Methods

The synthesis of 4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL BENZOATE typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[a]phenanthridin core, followed by the introduction of the dimethyl and methoxy groups. The final step involves the esterification of the phenyl group with benzoic acid. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar compounds include other benzo[a]phenanthridin derivatives, which share the core structure but differ in the functional groups attached. These compounds can have different properties and applications, making each unique. For example, some derivatives may have enhanced biological activity, while others may be more suitable for industrial applications .

Properties

Molecular Formula

C33H29NO4

Molecular Weight

503.6 g/mol

IUPAC Name

[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl] benzoate

InChI

InChI=1S/C33H29NO4/c1-33(2)18-24-29-23-12-8-7-9-20(23)13-15-25(29)34-31(30(24)26(35)19-33)22-14-16-27(28(17-22)37-3)38-32(36)21-10-5-4-6-11-21/h4-17,31,34H,18-19H2,1-3H3

InChI Key

KYZZXGOAPNDQRM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OC(=O)C6=CC=CC=C6)OC)C(=O)C1)C

Origin of Product

United States

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